2-(1-cyclohexyl-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol
Overview
Description
2-(1-cyclohexyl-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol is a useful research compound. Its molecular formula is C22H32N4O and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.25761166 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Palladium Complexes in Polymerization
- Polymerization Catalysts: Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline have been synthesized and characterized. These complexes demonstrated significant catalytic activity for the polymerization of methyl methacrylate, showcasing their potential as catalysts in materials science and polymer chemistry (Kim et al., 2014).
Synthesis of Anticancer Compounds
- Anticancer Activity: A study on the microwave-assisted synthesis of polysubstituted 4H-pyran derivatives highlighted their potent anticancer activity against a variety of human cancer cell lines. This illustrates the compound's utility in developing new anticancer agents (Hadiyal et al., 2020).
Protecting Groups in Polymer Chemistry
- Protecting Groups for Carboxylic Acids: Research demonstrated that 2-(pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, facilitating its selective removal after polymerization. This has significant implications for polymer chemistry, offering a versatile method for modifying polymer properties (Elladiou & Patrickios, 2012).
Antibacterial and Anticancer Evaluation
- Novel Anticancer and Antibacterial Agents: Synthesis and evaluation of new 2-chloro-3-hetarylquinolines revealed their potent antibacterial and anticancer activities. Such studies contribute to the ongoing search for new therapeutic agents (Bondock & Gieman, 2015).
Catalysis and Chemical Synthesis
- Catalytic Synthesis of Substituted Piperidines: Using 1-methyl-2-oxopyrrolidinium hydrogen sulfate as an ionic liquid catalyst, researchers developed a one-pot synthesis method for highly substituted piperidines. This methodology highlights advances in catalytic synthesis techniques (Sajadikhah et al., 2012).
Properties
IUPAC Name |
2-[1-cyclohexyl-4-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c27-15-10-22-18-24(13-14-26(22)19-6-2-1-3-7-19)17-21-9-5-12-25(21)20-8-4-11-23-16-20/h4-5,8-9,11-12,16,19,22,27H,1-3,6-7,10,13-15,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCFEVYHHHPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CN3C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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